Comparative Chitin Synthetase Inhibition: 3-Aminooctanoic Acid (C8) vs. 3-Aminododecanoic Acid (C12) vs. 3-Aminohexadecanoic Acid (C16) in Polyoxin L Analogues
In a direct head-to-head comparison of synthetic polyoxin L dipeptidyl analogues, the analogue containing α-aminooctanoic acid (C8, designated compound 3) exhibited potent inhibitory activity against chitin synthetase from Candida albicans. While the α-aminododecanoic acid (C12) analogue (compound 4) was the most potent with an ID50 of 0.5 µM, the L,L-diastereomer of the α-aminooctanoic acid analogue was only 1-2 orders of magnitude less potent than this best-in-series compound [1]. In contrast, the α-aminohexadecanoic acid (C16) analogue (compound 5) was significantly less active, highlighting a critical chain-length dependency for this mechanism of action [1].
| Evidence Dimension | Inhibition of chitin synthetase from Candida albicans (ID50) |
|---|---|
| Target Compound Data | ID50 not precisely quantified for the α-aminooctanoic acid analogue (3); however, its L,L-diastereomer was reported to be 1-2 orders of magnitude less potent than the best inhibitor. |
| Comparator Or Baseline | α-Aminododecanoic acid analogue (4): ID50 = 0.5 µM. α-Aminohexadecanoic acid analogue (5): less potent than compound 3. |
| Quantified Difference | Compound 3 (C8) is significantly more potent than the C16 analogue (5) and is within 1-2 orders of magnitude of the most potent C12 analogue (4). |
| Conditions | Enzymatic assay using chitin synthetase isolated from Candida albicans. |
Why This Matters
This data demonstrates that the C8 chain length of 3-aminooctanoic acid provides a near-optimal balance of lipophilicity and enzyme binding for chitin synthetase inhibition, making it a superior choice over longer-chain alternatives for antifungal research targeting this pathway.
- [1] Khare, R. K., Becker, J. M., & Naider, F. (1988). Synthesis and anticandidal properties of polyoxin L analogues containing alpha-amino fatty acids. Journal of Medicinal Chemistry, 31(3), 650–656. View Source
